1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . This reaction is promoted by visible light and does not require a photoredox catalyst . The reaction conditions are mild, typically involving room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound can form electron donor-acceptor complexes, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the trifluoromethylthio group.
Trifluoromethyl phenyl sulfone: Used as a precursor in the synthesis of the target compound.
Uniqueness
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H9F5OS |
---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5OS/c1-6(17)4-7-2-3-8(18-11(14,15)16)5-9(7)10(12)13/h2-3,5,10H,4H2,1H3 |
InChI Key |
RXNQUPSHFXMMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)C(F)F |
Origin of Product |
United States |
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